molecular formula C20H22N2O5S B2461981 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954663-68-4

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2461981
CAS RN: 954663-68-4
M. Wt: 402.47
InChI Key: HRJWDXZICZOQOO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxole moiety and a tetrahydroisoquinoline moiety . The benzo[d][1,3]dioxole moiety is a common feature in many bioactive molecules, including certain anticancer and antioxidant agents . The tetrahydroisoquinoline moiety is a structural feature found in many alkaloids and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, FTIR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Antipsychotic Potential

  • Synthesis and Evaluation as Antipsychotic Agents : Research has explored the synthesis of heterocyclic carboxamides, including derivatives similar to the given compound, for potential use as antipsychotic agents. These compounds have been evaluated for their binding to dopamine and serotonin receptors and tested for antipsychotic activity in animal models (Norman, Navas, Thompson, & Rigdon, 1996).

Chemical Synthesis Techniques

  • Pummerer-Type Cyclization : A synthesis process involving Pummerer-type cyclization has been used to create compounds structurally related to the compound . This technique demonstrates the complexity of chemical synthesis methods used to create such compounds (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

Catalysis and Reaction Mechanisms

  • Pd(II)-Catalyzed Sulfonylation : Research has been conducted on the Pd(II)-catalyzed sulfonylation of C(sp(3))-H bonds with sodium arylsulfinates, a process potentially relevant to the synthesis of the given compound. This method shows versatility in functional group tolerance and enables late-stage modifications of complex molecules (Rao, Zhan, Chen, Ling, Zhang, & Shi, 2015).

Enzyme Inactivation

  • Inactivators of Serine Proteases : Compounds structurally similar to the given compound have been studied for their potential to inactivate serine proteases. Some derivatives, such as N-(sulfonyloxy)phthalimides, have shown potent inactivation capabilities, suggesting potential pharmaceutical applications (Neumann & Gütschow, 1994).

Anticancer Potential

  • Quinoline Antifolate Thymidylate Synthase Inhibitors : Research into quinoline antifolate inhibitors of thymidylate synthase, which include compounds structurally related to the given compound, has implications in anticancer drug development. These studies focus on the synthesis and evaluation of these compounds as potential anticancer agents (Marsham, Chambers, Hayter, Hughes, Jackman, O'Connor, Bishop, & Calvert, 1989).

Multicomponent Reactions in Synthesis

  • Synthesis of Dihydropyrrolo Isoquinolines : A multicomponent reaction involving compounds related to the given chemical has been described for synthesizing dihydropyrrolo[2,1-a]isoquinolines, highlighting the complexity and creativity in organic synthesis methods (Ghosh, Kolle, Barak, Kant, & Batra, 2019).

properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-2-9-28(24,25)22-8-7-14-3-5-17(10-16(14)12-22)21-20(23)15-4-6-18-19(11-15)27-13-26-18/h3-6,10-11H,2,7-9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJWDXZICZOQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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